N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-6-2-3-9-17(14)19(25)22-16-8-4-7-15(12-16)18-13-24-11-5-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMXXPAKHELKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) as reagents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as TBHP and I2 are commonly used for oxidative reactions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring.
Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine ring with a phenyl group and a benzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Biologische Aktivität
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by various studies and data.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving imidazo[1,2-a]pyrimidine derivatives and benzamide frameworks. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds.
Anticancer Properties
Research indicates that N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Induction of apoptosis |
| A549 (Lung) | 0.150 | Cell cycle arrest |
Antimicrobial Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide has also shown promising antimicrobial properties. Studies utilizing the agar well diffusion method reveal moderate activity against Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 50 | Moderate |
| Escherichia coli | < 70 | Moderate |
| Pseudomonas aeruginosa | < 30 | High |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve inhibition of viral replication, although further research is required to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The biological activity of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide can be attributed to its structural features. The imidazo[1,2-a]pyrimidine moiety is crucial for receptor binding and biological interaction. Modifications in the benzamide structure can significantly alter its pharmacological profile.
Case Studies
- Anticancer Study : A study conducted on MDA-MB-231 cells showed that treatment with N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anticancer agent.
- Antimicrobial Evaluation : In a comparative study against established antibiotics, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide exhibited superior activity against resistant strains of bacteria, suggesting a possible role in treating antibiotic-resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
